2-(3-{[(Tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-{[(Tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino cyclopentyl acetic acid structure. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(Tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve ambient temperature or mild heating to facilitate the protection process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(Tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The Boc group can be selectively removed or substituted under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Acids: For deprotection, trifluoroacetic acid or hydrochloric acid in methanol can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group results in the formation of the free amine.
Scientific Research Applications
2-(3-{[(Tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-{[(Tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid involves its ability to act as a protected amino acid derivative. The Boc group provides stability and prevents unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical pathways and interactions, making it useful in drug design and development .
Comparison with Similar Compounds
Similar Compounds
- 2-(trans-3-{[(Tert-butoxy)carbonyl]amino}cyclobutyl)acetic acid
- (S)-2-((Tert-butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
- (Tert-butoxycarbonyl) L-Histidine (Trityl)-Aib-OH
Uniqueness
2-(3-{[(Tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid is unique due to its specific cyclopentyl structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its stability and ease of deprotection make it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetic acid |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-5-4-8(6-9)7-10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) |
InChI Key |
LDBFBCYPFDOYEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.